1-Ethyl-6-fluoro-3-formyl-1,4-dihydro-4-oxo-7-piperazinylquinoline 1-Ethyl-6-fluoro-3-formyl-1,4-dihydro-4-oxo-7-piperazinylquinoline
Brand Name: Vulcanchem
CAS No.: 110719-56-7
VCID: VC20778689
InChI: InChI=1S/C16H18FN3O2/c1-2-19-9-11(10-21)16(22)12-7-13(17)15(8-14(12)19)20-5-3-18-4-6-20/h7-10,18H,2-6H2,1H3
SMILES: CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCNCC3)F)C=O
Molecular Formula: C16H18FN3O2
Molecular Weight: 303.33 g/mol

1-Ethyl-6-fluoro-3-formyl-1,4-dihydro-4-oxo-7-piperazinylquinoline

CAS No.: 110719-56-7

Cat. No.: VC20778689

Molecular Formula: C16H18FN3O2

Molecular Weight: 303.33 g/mol

* For research use only. Not for human or veterinary use.

1-Ethyl-6-fluoro-3-formyl-1,4-dihydro-4-oxo-7-piperazinylquinoline - 110719-56-7

Specification

CAS No. 110719-56-7
Molecular Formula C16H18FN3O2
Molecular Weight 303.33 g/mol
IUPAC Name 1-ethyl-6-fluoro-4-oxo-7-piperazin-1-ylquinoline-3-carbaldehyde
Standard InChI InChI=1S/C16H18FN3O2/c1-2-19-9-11(10-21)16(22)12-7-13(17)15(8-14(12)19)20-5-3-18-4-6-20/h7-10,18H,2-6H2,1H3
Standard InChI Key WZGKLDAQBCEGIR-UHFFFAOYSA-N
SMILES CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCNCC3)F)C=O
Canonical SMILES CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCNCC3)F)C=O

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator